N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-allyloxalamide
CAS No.: 941996-05-0
Cat. No.: VC6936714
Molecular Formula: C13H20N2O4
Molecular Weight: 268.313
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941996-05-0 |
|---|---|
| Molecular Formula | C13H20N2O4 |
| Molecular Weight | 268.313 |
| IUPAC Name | N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-prop-2-enyloxamide |
| Standard InChI | InChI=1S/C13H20N2O4/c1-2-7-14-11(16)12(17)15-8-10-9-18-13(19-10)5-3-4-6-13/h2,10H,1,3-9H2,(H,14,16)(H,15,17) |
| Standard InChI Key | LBZMWQXEOTWAAC-UHFFFAOYSA-N |
| SMILES | C=CCNC(=O)C(=O)NCC1COC2(O1)CCCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-allyloxalamide belongs to the oxalamide class, featuring a central oxalyl group (-C(=O)-C(=O)-) bridged between two nitrogen atoms. The N1 position is substituted with a 1,4-dioxaspiro[4.4]nonan-2-ylmethyl group, while the N2 position carries an allyl (-CH2-CH=CH2) substituent.
Table 1: Comparative molecular data for spiroketal-oxalamide derivatives
*Estimated via analog comparison .
The spiro[4.4]nonane system consists of two fused tetrahydrofuran rings sharing a central sp³-hybridized carbon, creating a rigid bicyclic framework. This conformation restricts rotational freedom, potentially enhancing binding specificity in biological systems .
Spectroscopic and Computational Characterization
While experimental spectra for the target compound are unavailable, computational models predict:
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IR Spectroscopy: Strong absorbance bands at ~1650 cm⁻¹ (amide C=O stretch) and ~1100 cm⁻¹ (spiroketal C-O-C asymmetric stretch) .
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NMR: The allyl group’s protons are expected to resonate as a triplet (~δ 5.8–5.9 ppm for vinyl protons) and a doublet of doublets (~δ 5.1–5.3 ppm for terminal CH2), while the spiroketal methylene groups appear as multiplet signals near δ 3.4–4.0 ppm .
The molecule’s Topological Polar Surface Area (TPSA) is estimated at 78.9 Ų, suggesting moderate permeability across biological membranes . Its XLogP3 value of -0.2 (analog-derived) indicates balanced lipophilicity, suitable for drug-like properties .
Synthetic Pathways and Reactivity
Proposed Synthesis
A plausible route involves sequential amidations:
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Spiroketal Amine Preparation: 1,4-dioxaspiro[4.4]nonan-2-ylmethanamine is synthesized via cyclization of 1,4-dibromopentane with a diol, followed by reductive amination .
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Oxalyl Chloride Coupling: Reaction with oxalyl chloride forms the N1-substituted oxalamide intermediate.
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Allylamine Conjugation: The intermediate is treated with allylamine under Schotten-Baumann conditions to install the N2-allyl group .
Critical Reaction Parameters:
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Temperature: 0–5°C during oxalyl chloride addition to prevent side reactions.
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Solvent: Anhydrous dichloromethane or THF to avoid hydrolysis.
Reactivity and Stability
The allyl group confers susceptibility to:
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Electrophilic Addition: Bromination or epoxidation at the double bond.
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Radical Polymerization: Risk of oligomerization under UV light or radical initiators.
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Oxidation: Conversion to glycidamide derivatives via peracid treatment .
The spiroketal system is hydrolytically stable under neutral conditions but may undergo ring-opening in strongly acidic or basic media .
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: ~2.1 mg/mL (estimated via LogP) due to hydrogen-bonding amides and polar spiroketal oxygens.
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Lipophilicity: LogP = 1.3 (predicted), favoring partitioning into phospholipid bilayers .
Table 2: Predicted solubility in common solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 2.1 |
| Ethanol | 45.8 |
| Dichloromethane | 112.4 |
Thermal Properties
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